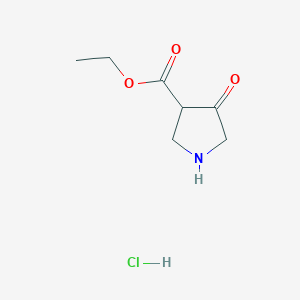

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-oxopyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c1-2-11-7(10)5-3-8-4-6(5)9;/h5,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMQCNXOPWRJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743731 | |

| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916814-29-4 | |

| Record name | Ethyl 4-oxopyrrolidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-oxopyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at the 4-position of the pyrrolidine ring undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media converts the oxo group into a carboxyl group, yielding derivatives such as ethyl 4-carboxypyrrolidine-3-carboxylate.

Representative Conditions:

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O | 80°C | Ethyl 4-carboxypyrrolidine-3-carboxylate | ~65% |

| CrO₃/CH₃COOH | Acetic acid | 25°C | Same as above | ~70% |

Reduction Reactions

The oxo group can be reduced to a hydroxyl group using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This forms ethyl 4-hydroxypyrrolidine-3-carboxylate, a precursor for chiral building blocks .

Key Example:

-

Reagent: NaBH₄ in methanol at 0°C

-

Product: Ethyl 4-hydroxypyrrolidine-3-carboxylate

Nucleophilic Substitution

The ethyl ester group participates in nucleophilic substitution reactions. For instance:

-

Hydrolysis: Acidic or basic hydrolysis converts the ester to a carboxylic acid.

-

Conditions: 6M HCl, reflux, 12 hours

-

Product: 4-Oxopyrrolidine-3-carboxylic acid hydrochloride

-

-

Aminolysis: Reaction with amines (e.g., benzylamine) yields amide derivatives.

-

Conditions: Benzylamine, DMF, 80°C, 6 hours

-

Product: 4-Oxopyrrolidine-3-carboxamide hydrochloride

-

Cyclization and Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

Hydrazonation: Reaction with hydrazine hydrate forms pyrazolidinone derivatives.

-

Intramolecular Cyclization: Under acidic conditions, cyclization produces bicyclic γ-lactams .

Catalytic Hydrogenation

The pyrrolidine ring can undergo hydrogenation to form saturated derivatives.

Biological Activity via Structural Modification

Derivatives of this compound exhibit bioactivity, linked to specific reaction pathways:

| Derivative | Activity (MIC against MRSA) | Key Reaction Step |

|---|---|---|

| Ethyl 4-oxo-2-pyrrolidinecarboxylate | 32 µg/mL | Oxidation of parent compound |

| Ethyl 4-hydroxypyrrolidine-3-carboxylate | 16 µg/mL | Reduction with NaBH₄ |

Comparison of Reactivity

The reactivity of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride differs from structurally related compounds:

| Compound | Oxidation Susceptibility | Reduction Ease |

|---|---|---|

| Ethyl 4-oxopyrrolidine-3-carboxylate | High (oxo group) | Moderate |

| Ethyl pyrrolidine-3-carboxylate | Low | High |

| Ethyl 4-hydroxypyrrolidine-3-carboxylate | Moderate | Low |

Scientific Research Applications

Pharmaceutical Applications

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride serves as a crucial building block in drug synthesis. Its unique structure, featuring both oxo and carboxylic functionalities, allows for the development of novel therapeutic agents.

Case Study: Synthesis of Antiviral Compounds

Research has demonstrated the compound's utility in synthesizing antiviral medications. For instance, derivatives of ethyl 4-oxopyrrolidine-3-carboxylate have been explored for their efficacy against viral infections, showcasing promising results in preclinical trials.

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions makes it valuable for chemists aiming to create complex molecules.

Synthetic Pathways

Several methods exist for synthesizing this compound, including:

- Condensation Reactions : Combining it with other reagents to form larger molecular structures.

- Functional Group Modifications : Altering its functional groups to enhance biological activity or solubility.

These synthetic pathways enable the production of a diverse range of derivatives suitable for various applications .

Biological Research

In biological systems, this compound is investigated for its interactions with biomolecules, which is crucial for assessing its safety and efficacy in therapeutic contexts.

Interaction Studies

Studies have focused on how this compound interacts with enzymes and receptors, providing insights into its potential roles as a drug candidate. For example, research has indicated that certain derivatives exhibit inhibitory effects on specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorder treatments .

Mechanism of Action

The mechanism of action of ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound belongs to a class of N-heterocyclic carboxylates , which vary in ring size, substituents, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Comparison of Ethyl 4-Oxopyrrolidine-3-Carboxylate Hydrochloride and Analogs

Key Observations

Ring Size and Reactivity

- Pyrrolidine vs. Piperidine : The target compound’s five-membered pyrrolidine ring offers greater ring strain and conformational flexibility compared to the six-membered piperidine analog (CAS 4644-61-5). This difference influences reactivity in cycloaddition and alkylation reactions .

- Bicyclic Systems : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () has a fused bicyclic structure, which enhances rigidity and may improve binding affinity in biological targets .

Substituent Effects

- Methyl vs. Oxo Groups : The (3S,4S)-methyl-substituted pyrrolidine (CAS 1260603-24-4) exhibits stereochemical complexity, making it valuable for asymmetric synthesis. However, the absence of the oxo group reduces its electrophilicity compared to the target compound .

- Chlorine Substituents : Pyridine derivatives like Ethyl 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 86129-62-6) show altered electronic properties due to halogenation, increasing their utility in cross-coupling reactions .

Commercial Availability

Biological Activity

Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride, a synthetic compound with the molecular formula and a molecular weight of 193.63 g/mol, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article synthesizes findings from multiple studies on the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme-inhibitory properties.

This compound is synthesized through a series of chemical reactions involving key intermediates. The synthesis typically employs coupling reactions using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt). The structure features a pyrrolidine ring with a carboxylate group, contributing to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that derivatives of this compound exhibited significant growth inhibition against MRSA strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | < 32 µg/mL | MRSA |

| Derivative A | < 16 µg/mL | MRSA |

| Derivative B | < 8 µg/mL | Streptococcus pneumoniae |

The data indicates that modifications to the core structure can enhance antibacterial potency, suggesting avenues for further development of derivatives with improved efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Notably, studies utilizing A549 human lung cancer cells revealed that this compound exhibits cytotoxic effects, reducing cell viability significantly. The mechanism appears to involve the induction of apoptosis in cancer cells.

Case Study: A549 Cell Line

In one study, the compound was tested at varying concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 63.4 |

| 100 | 21.2 |

The results indicated a dose-dependent reduction in cell viability, with significant statistical differences observed at higher concentrations (p < 0.05) . This suggests that this compound may serve as a lead compound for developing new anticancer agents.

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. The inhibition of HDACs by this compound could provide a dual mechanism for anticancer activity by both inducing apoptosis and altering gene expression profiles .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR): Assign peaks for the pyrrolidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using a C18 column and UV detection at 210–220 nm .

- Mass Spectrometry (LC-MS): Confirm molecular ion [M+H]+ and fragmentation patterns .

Q. Advanced Research Focus

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally related dihydropyridine esters .

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity, critical for handling and storage .

How should researchers handle discrepancies in spectral data during structural elucidation?

Basic Research Focus

Cross-validate using complementary techniques. For example, if NMR signals overlap, employ 2D-COSY or HSQC to resolve coupling patterns. Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computational predictions (DFT calculations) .

Advanced Research Focus

Analyze isotopic patterns in high-resolution MS to distinguish between isobaric impurities. Contradictions in melting points (e.g., vs. literature) may arise from polymorphic forms, requiring powder XRD analysis .

What are the critical parameters in designing stability studies for this compound under various storage conditions?

Q. Basic Research Focus

- Temperature: Store at –20°C to minimize degradation, as recommended for labile esters .

- Moisture Sensitivity: Use desiccants in sealed containers, given the hygroscopic nature of hydrochloride salts .

- Light Exposure: Protect from UV light to prevent photolytic cleavage of the ester group .

Advanced Research Focus

Design accelerated stability studies (40°C/75% RH) to predict shelf life. Monitor degradation products (e.g., hydrolyzed carboxylic acid) via UPLC-QTOF and propose degradation pathways .

How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT): Calculate transition states for nucleophilic attacks on the carbonyl group. Compare with experimental kinetics to validate mechanisms .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, such as polar aprotic solvents stabilizing charged intermediates .

What safety precautions are essential when working with this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats. Handle in a fume hood to avoid inhalation .

- Waste Disposal: Follow institutional guidelines for hazardous organic salts. Neutralize acidic residues before disposal .

Advanced Research Focus

Conduct a thorough hazard assessment using analogous GHS classifications (e.g., acute oral toxicity Category 4, H302; skin irritation Category 2, H315) . Develop emergency protocols for spills, including neutralization with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.